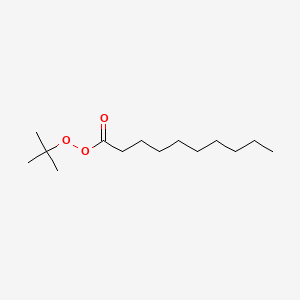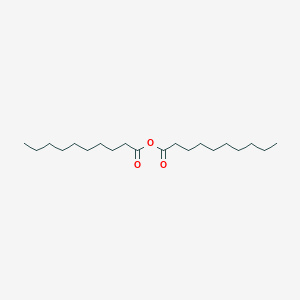
Decloxizine
Descripción general
Descripción
Decloxizina es un agente farmacológico indicado principalmente para el tratamiento de reacciones alérgicas y ciertas afecciones respiratorias. Pertenece a los antihistamínicos de segunda generación, ampliamente reconocidos por su eficacia en el alivio de los síntomas de alergias como estornudos, picazón y secreción nasal . Decloxizina se dirige a los receptores de histamina, específicamente los receptores H1, que desempeñan un papel importante en los mecanismos de respuesta alérgica .
Aplicaciones Científicas De Investigación
Decloxizina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción principal de Decloxizina gira en torno a su capacidad para inhibir la acción de la histamina, un compuesto natural en el cuerpo involucrado en las respuestas inmunitarias. La histamina se une a los receptores H1 ubicados en varios tipos de células, incluidas las de las vías nasales, la piel y el sistema respiratorio. Esta unión desencadena una cascada de eventos que conducen a los síntomas clásicos de alergia, como picazón, inflamación y producción de moco. Decloxizina actúa como un antagonista de estos receptores H1, bloqueando efectivamente la unión de la histamina y la iniciación de sus efectos . Además, Decloxizina puede exhibir propiedades antiinflamatorias al inhibir la liberación de ciertas citoquinas proinflamatorias .
Compuestos similares:
Difenhidramina: Un antihistamínico de primera generación con efectos sedantes.
Loratadina: Un antihistamínico de segunda generación con menos efectos sedantes en comparación con los antihistamínicos de primera generación.
Cetirizina: Otro antihistamínico de segunda generación conocido por su eficacia en el tratamiento de afecciones alérgicas.
Comparación: Decloxizina es única entre los antihistamínicos debido a su acción dual como antihistamínico y agente antiinflamatorio. A diferencia de los antihistamínicos de primera generación como la Difenhidramina, Decloxizina no cruza fácilmente la barrera hematoencefálica, lo que minimiza los efectos secundarios del sistema nervioso central como la somnolencia . En comparación con otros antihistamínicos de segunda generación como la Loratadina y la Cetirizina, las posibles propiedades antiinflamatorias de Decloxizina brindan un beneficio adicional en el manejo a largo plazo de las afecciones alérgicas crónicas .
Safety and Hazards
Decloxizine is for research use only and not for human or veterinary use . It is harmful if swallowed . In case of eye contact, rinse cautiously with water for several minutes . If skin contact occurs, rinse skin thoroughly with large amounts of water . In case of inhalation, relocate to fresh air immediately .
Relevant Papers
- A paper titled “Clinical Investigation of a New Broncholyticum – this compound – as Compared with Franol and Placebo Treatment” discusses the use of this compound in the treatment of chronic, obstructive lung ailments .
- Another paper titled “Controlled Drug Delivery Systems: Current Status and Future Directions” discusses the advancements in drug delivery systems, which could potentially impact the use of drugs like this compound .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Decloxizina se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de su estructura central, que incluye un anillo de piperazina.
Métodos de producción industrial: La producción industrial de Decloxizina a menudo implica la preparación de su forma de sal de clorhidrato para mejorar su estabilidad y solubilidad. El proceso incluye la reacción de la base de Decloxizina con ácido clorhídrico, seguida de cristalización para obtener clorhidrato de Decloxizina .
Análisis De Reacciones Químicas
Tipos de reacciones: Decloxizina sufre diversas reacciones químicas, que incluyen:
Oxidación: Decloxizina se puede oxidar en condiciones específicas para formar diversos productos de degradación.
Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas son menos comunes.
Reactivos y condiciones comunes:
Reducción: El gas hidrógeno (H2) en presencia de un catalizador de paladio se puede utilizar para reacciones de reducción.
Sustitución: Se pueden utilizar diversos agentes alquilantes para reacciones de sustitución en el anillo de piperazina.
Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen diversos derivados oxidados y sustituidos de Decloxizina, que pueden tener diferentes propiedades farmacológicas .
Comparación Con Compuestos Similares
Diphenhydramine: A first-generation antihistamine with sedative effects.
Loratadine: A second-generation antihistamine with fewer sedative effects compared to first-generation antihistamines.
Cetirizine: Another second-generation antihistamine known for its efficacy in treating allergic conditions.
Comparison: Decloxizine is unique among antihistamines due to its dual action as both an antihistamine and an anti-inflammatory agent. Unlike first-generation antihistamines like Diphenhydramine, this compound does not readily cross the blood-brain barrier, minimizing central nervous system side effects such as drowsiness . Compared to other second-generation antihistamines like Loratadine and Cetirizine, this compound’s potential anti-inflammatory properties provide an added benefit in the long-term management of chronic allergic conditions .
Propiedades
IUPAC Name |
2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21,24H,11-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBBIHZWNDPBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13073-96-6 (di-hydrochloride) | |
| Record name | Decloxizine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40190777 | |
| Record name | Decloxizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3733-63-9 | |
| Record name | 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3733-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decloxizine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003733639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decloxizine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decloxizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECLOXIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919C49XAYD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














